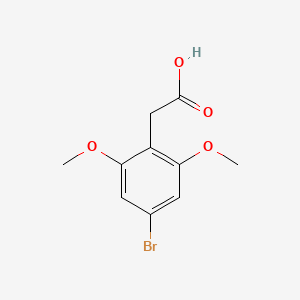

2-(4-Bromo-2,6-dimethoxyphenyl)aceticacid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-bromo-2,6-dimethoxyphenyl)acetic acid is an organic compound with the molecular formula C10H11BrO4 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2,6-dimethoxyphenyl)acetic acid typically involves the bromination of 2,6-dimethoxyphenylacetic acid. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the phenyl ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2,6-dimethoxyphenyl)acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products

Substitution: Formation of various substituted phenylacetic acids.

Oxidation: Formation of 2-(4-formyl-2,6-dimethoxyphenyl)acetic acid or 2-(4-carboxy-2,6-dimethoxyphenyl)acetic acid.

Reduction: Formation of 2-(2,6-dimethoxyphenyl)acetic acid.

Scientific Research Applications

2-(4-bromo-2,6-dimethoxyphenyl)acetic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2,6-dimethoxyphenyl)acetic acid involves its interaction with specific molecular targets. The bromine and methoxy groups on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 2-(4-bromo-2,6-dimethylphenoxy)acetic acid

- 2-(4-bromo-2,5-dimethoxyphenyl)acetic acid

- 2-(4-bromo-2,6-dimethylphenyl)acetic acid

Uniqueness

2-(4-bromo-2,6-dimethoxyphenyl)acetic acid is unique due to the presence of both bromine and methoxy groups on the phenyl ring, which can significantly alter its chemical and biological properties compared to similar compounds.

Biological Activity

2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity through various studies, highlighting its mechanisms, effects on different biological systems, and potential therapeutic applications.

- IUPAC Name : 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid

- Molecular Formula : C11H13BrO4

- Molecular Weight : 299.13 g/mol

The biological activity of 2-(4-bromo-2,6-dimethoxyphenyl)acetic acid is primarily attributed to its interaction with specific molecular targets. The compound has been shown to inhibit certain enzymes and modulate receptor activity, which can lead to various physiological effects.

Enzyme Inhibition

Research indicates that compounds similar to 2-(4-bromo-2,6-dimethoxyphenyl)acetic acid exhibit enzyme inhibition properties that can reverse transformed phenotypes in certain cell types. This suggests potential applications in cancer therapy as these compounds may inhibit pathways involved in cell proliferation and survival .

Anticancer Activity

Several studies have reported the anticancer potential of compounds related to 2-(4-bromo-2,6-dimethoxyphenyl)acetic acid. For instance, derivatives of this compound have been evaluated for their ability to induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, suggesting its utility in treating inflammatory diseases .

Neuropharmacological Effects

Preliminary studies indicate that derivatives of this compound may interact with serotonin receptors, which could have implications for mood regulation and anxiety disorders. Such interactions are critical for developing new treatments for psychiatric conditions .

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the efficacy of 2-(4-bromo-2,6-dimethoxyphenyl)acetic acid against various cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values ranging from 10 to 30 µM across different cell types. The study concluded that this compound could serve as a lead for further development into anticancer therapies .

Study 2: Anti-inflammatory Activity

In another investigation, researchers assessed the anti-inflammatory properties of this compound in a murine model of arthritis. Administration of the compound resulted in a marked reduction in paw swelling and levels of inflammatory markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-bromo-2,6-dimethoxyphenyl)acetic acid with high purity?

- Methodology :

- Bromination and functionalization : Start with 2,6-dimethoxyphenylacetic acid derivatives. Bromination at the para position can be achieved using electrophilic brominating agents like N-bromosuccinimide (NBS) under controlled conditions .

- Coupling reactions : Utilize Suzuki-Miyaura cross-coupling for aryl-bromine bond formation, employing palladium catalysts (e.g., Pd(OAc)2) and ligands (e.g., bipyridine) in polar aprotic solvents (e.g., dimethylacetamide) .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

- Spectroscopy :

- NMR : 1H and 13C NMR to identify methoxy (δ∼3.8−4.0 ppm), aromatic protons (δ∼6.5−7.5 ppm), and the acetic acid moiety (δ∼2.5−3.5 ppm) .

- IR : Confirm carboxylic acid (∼1700cm−1) and ether (∼1250cm−1) functional groups .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Hazard mitigation :

- GHS hazards : Classified under H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store at 0–6°C in airtight containers to prevent degradation, as recommended for brominated aromatic acids .

Advanced Research Questions

Q. How do electronic effects of the bromo and methoxy substituents influence reactivity in cross-coupling reactions?

- Mechanistic insights :

- The electron-withdrawing bromo group activates the aryl ring for nucleophilic substitution, while methoxy groups (-OCH3) donate electron density via resonance, directing reactivity to the para position. This duality impacts regioselectivity in Pd-catalyzed reactions .

- Data : Substituent effects are quantified using Hammett constants (σmeta for Br: +0.39; σpara for -OCH3: -0.27), influencing reaction rates in Suzuki couplings .

Q. What role does this compound play in medicinal chemistry as a precursor or pharmacophore?

- Biological relevance :

- Lead compound : Its brominated aromatic core is a scaffold for kinase inhibitors and anti-inflammatory agents. For example, similar structures (e.g., 2-(4-bromo-2,3,6-trifluorophenyl)acetic acid) show activity in metabolic pathway modulation .

- Derivatization : The acetic acid moiety enables conjugation with bioactive molecules (e.g., peptides), enhancing solubility and target binding .

Q. How can computational methods predict its physicochemical properties for drug design?

- In silico approaches :

Properties

Molecular Formula |

C10H11BrO4 |

|---|---|

Molecular Weight |

275.10 g/mol |

IUPAC Name |

2-(4-bromo-2,6-dimethoxyphenyl)acetic acid |

InChI |

InChI=1S/C10H11BrO4/c1-14-8-3-6(11)4-9(15-2)7(8)5-10(12)13/h3-4H,5H2,1-2H3,(H,12,13) |

InChI Key |

ZFCUZSFJHXYARD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1CC(=O)O)OC)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.